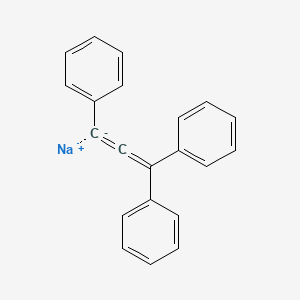
Sodium 1,3,3-triphenylpropadien-1-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1,3,3-triphenylpropadien-1-ide is an organosodium compound characterized by its unique structure, which includes a sodium ion bonded to a 1,3,3-triphenylpropadien-1-ide anion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,3,3-triphenylpropadien-1-ide typically involves the reaction of 1,3,3-triphenylpropadien-1-one with a strong base such as sodium hydride or sodium amide. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: Sodium 1,3,3-triphenylpropadien-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form hydrocarbons or other reduced derivatives.
Substitution: The sodium ion can be replaced by other cations or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alkanes or alcohols.
Scientific Research Applications
Sodium 1,3,3-triphenylpropadien-1-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to study the effects of organosodium compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Sodium 1,3,3-triphenylpropadien-1-ide exerts its effects involves the interaction of the sodium ion with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-rich nature of the 1,3,3-triphenylpropadien-1-ide anion, which stabilizes the transition state during chemical reactions.
Comparison with Similar Compounds
- Sodium 1,3-diphenylpropadien-1-ide
- Sodium 1,3,3-triphenylpropene
- Sodium 1,3,3-triphenylpropadiene
Comparison: Sodium 1,3,3-triphenylpropadien-1-ide is unique due to its specific structure, which imparts distinct reactivity compared to similar compounds. For instance, the presence of three phenyl groups in the 1,3,3-triphenylpropadien-1-ide anion provides greater stability and reactivity compared to compounds with fewer phenyl groups.
Properties
CAS No. |
90755-24-1 |
|---|---|
Molecular Formula |
C21H15Na |
Molecular Weight |
290.3 g/mol |
InChI |
InChI=1S/C21H15.Na/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H;/q-1;+1 |
InChI Key |
PEOKGKUSCQMUTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[C-]=C=C(C2=CC=CC=C2)C3=CC=CC=C3.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















